molecular formula C21H20N4O B12884095 N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide CAS No. 606105-44-6

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

Cat. No.: B12884095
CAS No.: 606105-44-6
M. Wt: 344.4 g/mol
InChI Key: QOFRLDQPNRFKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide

Structural Significance of Quinoline-Benzamide Hybrid Architectures

The molecular architecture of this compound integrates three critical domains:

  • Quinoline core : A bicyclic system comprising a benzene ring fused to pyridine, substituted with a methyl group at position 6 and a cyano group at position 3. The cyano group enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the methyl group improves lipid solubility.
  • Benzamide moiety : A 2-methyl-substituted benzamide group that contributes to planar aromatic stacking interactions and modulates solubility profiles.
  • Ethylamino linker : A flexible two-carbon chain that spatially orients the quinoline and benzamide groups, enabling optimal target binding.

This hybrid design capitalizes on synergistic effects:

  • The quinoline scaffold provides a rigid aromatic platform for target recognition, as seen in antimalarial (e.g., chloroquine) and anticancer (e.g., camptothecin analogs) agents.
  • The benzamide group introduces hydrogen-bonding capacity through its amide bond, while the 2-methyl substitution balances hydrophobicity and steric bulk.
Table 1: Key Structural Features and Comparative Analog Data
Feature This compound Chloro Analog
Molecular Formula C₂₂H₂₂N₄O C₂₀H₁₇ClN₄O
Molecular Weight (g/mol) 358.45 364.8
Key Substituents 3-Cyano, 6-methyl, 2-methylbenzamide 3-Cyano, 6-methyl, 2-chlorobenzamide
Predicted logP 3.1 ± 0.5 3.5 ± 0.6

The methyl substitution at the benzamide position reduces electronegativity compared to chloro analogs, potentially altering metabolic stability and target affinity. Hybrid quinoline-benzamide structures have demonstrated enhanced activity in kinase inhibition and apoptosis induction, as evidenced by studies showing IC₅₀ values <10 µM in breast cancer (MCF-7) and ovarian carcinoma (A2780) cell lines for related compounds.

Historical Context of Cyano-Substituted Heterocyclic Compounds in Medicinal Chemistry

The strategic incorporation of cyano groups into heterocycles dates to the mid-20th century, with seminal work on:

  • Antifolates : Cyano-substituted pyrimidines showed improved dihydrofolate reductase inhibition, leading to optimized antifolate agents.
  • CNS agents : Cyanoquinolines emerged as key scaffolds for GABA-A receptor modulation, exemplified by abecarnil’s anxiolytic effects.

The cyano group’s dual role as a hydrogen-bond acceptor and metabolic stabilizer became apparent through structure-activity relationship (SAR) studies:

  • In quinolines, C3 cyano substitution enhances DNA intercalation capacity by 30–50% compared to hydroxyl or amino groups.
  • Cyano groups reduce oxidative metabolism rates; for instance, 3-cyanoquinolines exhibit hepatic microsomal half-lives 2.3× longer than non-cyano analogs.
Table 2: Evolution of Cyanoheterocycles in Drug Development
Era Compound Class Therapeutic Area Key Advancement
1960s Cyano-pyrimidines Oncology Improved antifolate specificity
1980s Cyano-quinolines Infectious Diseases Enhanced antimalarial potency
2000s Cyano-benzamides CNS Disorders Metabotropic glutamate receptor modulation
2020s Hybrid cyano-quinoline-benzamides Oncology, Inflammation Multitarget engagement strategies

Properties

CAS No.

606105-44-6

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-2-methylbenzamide

InChI

InChI=1S/C21H20N4O/c1-14-7-8-19-16(11-14)12-17(13-22)20(25-19)23-9-10-24-21(26)18-6-4-3-5-15(18)2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

QOFRLDQPNRFKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC=CC=C3C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyano-6-methylquinoline Intermediate

  • The quinoline core is typically synthesized via classical methods such as the Skraup or Friedländer quinoline synthesis, modified to introduce the cyano group at the 3-position.
  • Cyanation can be achieved by reacting appropriate bromo- or chloro-substituted quinoline precursors with cuprous cyanide under controlled conditions to install the cyano group at the 3-position.
  • Methyl substitution at the 6-position is introduced either by starting from a methyl-substituted aniline or by selective methylation post-quinoline formation.

Introduction of the Aminoethyl Side Chain

  • The 2-position of the quinoline ring, which is electrophilic, is reacted with 2-aminoethylamine or a protected derivative to form the N-(2-aminoethyl)quinoline intermediate.
  • This step often involves nucleophilic aromatic substitution or reductive amination depending on the quinoline precursor.
  • Protection/deprotection strategies may be employed to avoid side reactions.

Amide Bond Formation with 2-Methylbenzamide

  • The aminoethyl quinoline intermediate is coupled with 2-methylbenzoyl chloride or an activated ester (e.g., using carbodiimide coupling agents like N,N'-carbonyldiimidazole) to form the amide bond.
  • Typical conditions involve mild bases (e.g., triethylamine) in aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Reaction temperatures range from room temperature to moderate heating (50–65 °C) to optimize yield.

Representative Experimental Procedure

Step Reagents & Conditions Outcome & Notes
1. Cyanation of 6-methylquinoline derivative 6-Methyl-2-chloroquinoline + CuCN, DMF, 100–120 °C, 6–12 h Introduction of cyano group at 3-position with moderate to good yield
2. Aminoethyl substitution 3-Cyano-6-methylquinoline + 2-aminoethylamine, ethanol, reflux, 12–24 h Formation of N-(2-aminoethyl)-3-cyano-6-methylquinoline intermediate
3. Amide coupling Intermediate + 2-methylbenzoyl chloride, triethylamine, DCM, 0–25 °C, 4–8 h Formation of target amide with purification by chromatography or recrystallization

Optimization and Yield Considerations

  • Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially in the cyanation and amide coupling steps, as demonstrated in related quinoline derivatives synthesis.
  • Use of carbodiimide coupling agents (e.g., N,N'-carbonyldiimidazole) can enhance amide bond formation efficiency and purity.
  • Purification techniques such as column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate, dichloromethane) are critical to obtain high-purity final product.

Comparative Data Table of Key Preparation Parameters

Preparation Step Typical Reagents Temperature (°C) Reaction Time Yield (%) Notes
Cyanation of quinoline CuCN, DMF 100–120 6–12 h 60–75 Requires inert atmosphere to avoid oxidation
Aminoethyl substitution 2-Aminoethylamine, EtOH Reflux (~78) 12–24 h 70–85 Excess amine may be used to drive reaction
Amide coupling 2-Methylbenzoyl chloride, TEA, DCM 0–25 4–8 h 75–90 Carbodiimide agents improve yield and purity

Research Findings and Notes

  • The cyano group at the 3-position is critical for biological activity and must be introduced with high regioselectivity; copper-catalyzed cyanation is the preferred method due to its reliability and scalability.
  • The aminoethyl linker provides flexibility and is introduced via nucleophilic substitution on the quinoline 2-position, which is electrophilic due to the nitrogen atom's influence.
  • Amide bond formation is a well-established reaction, but optimization of coupling agents and conditions is essential to minimize side reactions and maximize yield.
  • Advanced methods such as continuous flow reactors and microwave-assisted synthesis have been reported to improve reaction efficiency and scalability for similar quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s benzamide and quinoline motifs are shared with several analogs, but substituent variations dictate distinct properties:

Compound Name Core Structure Key Substituents Functional Relevance
Target Compound Quinoline + benzamide 3-Cyano, 6-methyl (quinoline); 2-methyl (benzamide) Potential kinase inhibition; metal coordination via amide
3-(1-Cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide Quinazolinone + benzamide Quinazolinone core; cyano-dimethyl-methyl BRAF kinase inhibition; anticancer activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzamide derivatives Isoxazoline + benzamide Halogenated aryl; trifluoromethyl Insecticidal/bactericidal activity

Key Observations :

  • The target compound’s quinoline core differs from quinazolinone in , which includes a 4-oxo group critical for kinase binding.
  • The cyano group in both the target compound and ’s analog may enhance binding via dipole interactions or serve as a hydrogen bond acceptor .
  • N,O-bidentate directing groups () contrast with the target’s simple benzamide, suggesting divergent catalytic applications .

Key Gaps :

  • Limited toxicological data for cyano-containing benzamides (e.g., notes incomplete studies ).
  • The target compound’s quinoline scaffold may confer phototoxicity risks, common in polyaromatic systems.

Biological Activity

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C21H21N5O2
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : 1-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-1-(2-methoxyphenyl)urea
  • CAS Number : 606105-32-2

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinase enzymes involved in cell signaling pathways, which play crucial roles in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • DNA Intercalation : Similar to other quinoline derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes, thereby inducing cytotoxic effects on rapidly dividing cells.
  • Electrophilic Interactions : The cyano group in the structure may act as an electrophile, allowing it to react with nucleophilic sites on biomolecules, potentially triggering various cellular pathways that lead to anti-cancer and anti-inflammatory effects.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound using various cancer cell lines:

Cell LineAssay TypeIC50 (µM)Remarks
A549 (Lung)2D Culture6.75Significant cytotoxicity observed
HCC827 (Lung)3D Culture20.46Reduced efficacy compared to 2D
NCI-H358 (Lung)2D Culture5.13Effective against resistant strains

These results indicate that the compound exhibits promising anticancer activity, particularly in two-dimensional cultures where the microenvironment closely resembles in vivo conditions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial efficacy against various pathogens:

PathogenActivityRemarks
Escherichia coliModerateEffective at inhibiting growth
Staphylococcus aureusHighPotential for therapeutic use

The compound shows significant antibacterial activity, suggesting its potential application in treating infections caused by resistant bacteria .

Case Studies

  • Study on Lung Cancer Cell Lines : A study conducted on three human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound effectively inhibited cell proliferation in both two-dimensional and three-dimensional cultures. The IC50 values indicated a strong potential for further development as an anticancer agent .
  • Antimicrobial Efficacy Testing : In a comparative study against common bacterial strains, this compound exhibited notable antibacterial properties, particularly against Gram-positive bacteria. The findings suggest that it could be a candidate for developing new antibiotics .

Q & A

Q. What are the established synthetic routes and characterization methods for N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-2-methylbenzamide?

The synthesis typically follows a multi-step procedure involving coupling reactions between quinoline and benzamide derivatives. A common approach involves:

  • Step 1 : Condensation of 3-cyano-6-methylquinolin-2-amine with a bromoethyl intermediate.
  • Step 2 : Amide coupling with 2-methylbenzoyl chloride under basic conditions (e.g., using DIPEA in DMF).

Characterization relies on:

  • 1H/13C NMR : Key peaks include δ ~8.90 ppm (amide NH), δ ~2.35 ppm (methyl group on benzamide), and aromatic protons in the quinoline and benzamide moieties .
  • HPLC : Purity validation (e.g., >95% by reverse-phase HPLC with UV detection at 254 nm) .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Refinement : Employing SHELXL for structure solution and refinement, leveraging its robust algorithms for handling twinned data or high-resolution datasets .
  • Validation : Checking for R-factor convergence (e.g., R1 < 0.05) and validating geometric parameters against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) are applied to:

  • Optimize Geometry : Compare computed bond lengths/angles with experimental SC-XRD data.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction studies (e.g., ligand-protein docking) .

Q. What experimental designs are recommended to evaluate the compound’s biological activity, such as β-cell modulation?

  • In Vitro Assays :
    • Glucose-Stimulated Insulin Secretion (GSIS) : Use pancreatic β-cell lines (e.g., INS-1) treated with varying concentrations (1–100 µM) and measure insulin via ELISA.
    • Cytotoxicity : MTT assays to rule out non-specific effects .
  • Mechanistic Studies :
    • Calcium Imaging : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) to link activity to ion channel modulation.
    • Western Blotting : Assess phosphorylation of key signaling proteins (e.g., AKT, ERK) .

Q. How should researchers address contradictions in synthesis yields or purity across studies?

  • Root-Cause Analysis :
    • Reagent Purity : Verify starting materials via NMR and LC-MS to exclude impurities.
    • Reaction Conditions : Optimize temperature, solvent (e.g., switch from DMF to THF), or coupling agents (e.g., HATU vs. EDCI).
  • Reproducibility Checks :
    • Interlaboratory Validation : Collaborate with independent labs to replicate results.
    • Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out byproducts .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability?

  • Salt Formation : Screen counterions (e.g., mesylate, hydrochloride) to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Co-Crystallization : Explore co-crystals with succinic acid or caffeine to modify dissolution rates .

Q. How can structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

  • Analog Synthesis : Modify substituents on the quinoline (e.g., replace -CN with -NO₂) or benzamide (e.g., introduce halogens).
  • Activity Clustering : Group analogs by IC50 values in bioassays to identify critical pharmacophores.
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. What are the best practices for resolving discrepancies between computational predictions and experimental data?

  • Benchmarking : Validate DFT methods against experimental UV-Vis spectra or redox potentials.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in simulations to account for solvation.
  • Conformational Sampling : Use molecular dynamics (MD) to explore multiple low-energy conformers .

Q. How should researchers handle conflicting biological activity data in different cell lines or models?

  • Model Selection : Use isogenic cell lines to control for genetic variability.
  • Dose-Response Curves : Perform 8-point dilution series to confirm potency trends.
  • Pathway Analysis : Integrate transcriptomics (RNA-seq) to identify cell-specific signaling pathways .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : High-resolution mass spectrometry (HRMS) to detect phase I/II metabolites.
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.